5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile
Overview
Description
Preparation Methods
The synthesis of 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile typically involves metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature . One common method involves the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free methods are often sought to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used as a building block for the synthesis of various biologically active molecules and pharmaceuticals . In medicinal chemistry, it is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways . For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile can be compared with other isoxazole derivatives, such as 5-amino-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carbonitrile . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their biological activities and properties . This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-20-12-7-10(14-11(9-17)16(18)23-19-14)8-13(21-5-2)15(12)22-6-3/h7-8H,4-6,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLALEGDVRAAJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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